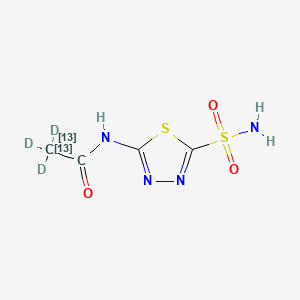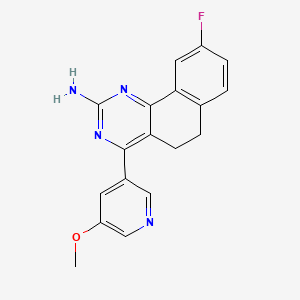
NF-|EB-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-|EB-IN-4 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and ultraviolet irradiation. This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where the NF-κB pathway is dysregulated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure to enhance its inhibitory activity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to maximize the reaction rate and yield.
Catalysts and Solvents: Selecting appropriate catalysts and solvents to facilitate the reactions and improve efficiency.
Purification Techniques: Employing large-scale purification methods such as distillation, crystallization, and industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
NF-|EB-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
NF-|EB-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Mechanism of Action
NF-|EB-IN-4 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets within the pathway, preventing the activation and translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, immune response, and cell proliferation. Key molecular targets include:
IκB Kinase (IKK): this compound inhibits the activity of IKK, preventing the phosphorylation and degradation of IκB, an inhibitor of NF-κB.
NF-κB Subunits: The compound directly interacts with NF-κB subunits, preventing their activation and nuclear translocation.
Comparison with Similar Compounds
NF-|EB-IN-4 is unique compared to other NF-κB inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
Mollugin Derivatives: These compounds also inhibit the NF-κB pathway but have different chemical structures and potency levels.
Sulfasalazine: A drug repurposed for its NF-κB inhibitory activity, commonly used in treating inflammatory bowel disease.
Aspirin and Salicylate: Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit NF-κB through different mechanisms.
This compound stands out due to its high specificity and potency in inhibiting the NF-κB pathway, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C18H15FN4O |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
9-fluoro-4-(5-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C18H15FN4O/c1-24-13-6-11(8-21-9-13)16-14-5-3-10-2-4-12(19)7-15(10)17(14)23-18(20)22-16/h2,4,6-9H,3,5H2,1H3,(H2,20,22,23) |
InChI Key |
FXSXXEDKCSJAQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=C3CCC4=C(C3=NC(=N2)N)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




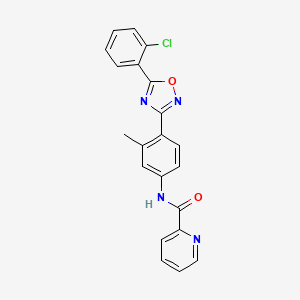
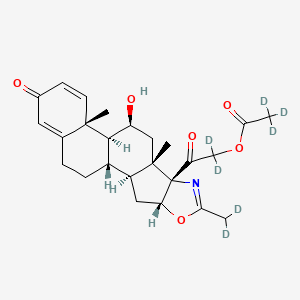
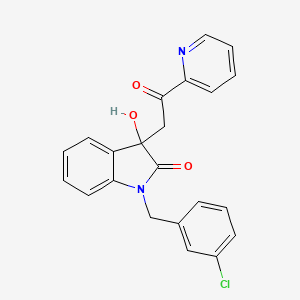

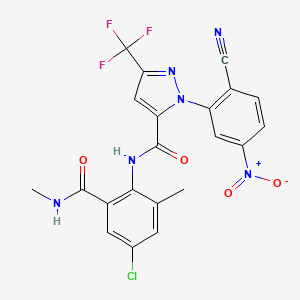
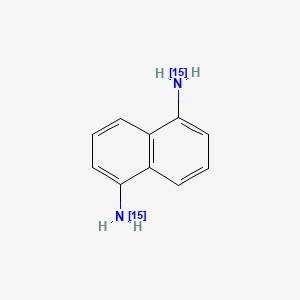
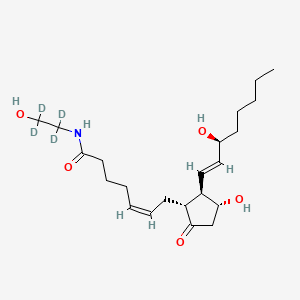
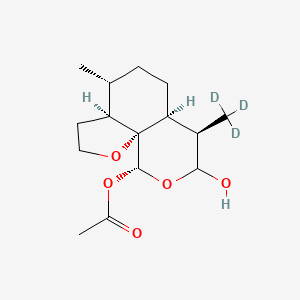
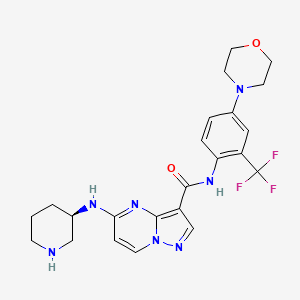
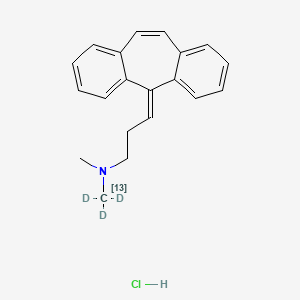
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
